1H-Benzo[g]indole-3-carboxaldehyde
Overview
Description
1H-Benzo[g]indole-3-carboxaldehyde is a heterocyclic organic compound that belongs to the indole family. It is a highly valued intermediate in the synthesis of various biologically active compounds, such as natural products, drugs, and dyes. Due to its unique structure and properties, it has gained significant attention from researchers in the field of organic chemistry, biochemistry, and medicinal chemistry.
Scientific Research Applications
Synthesis of Cyclobrassinin Analogs
This compound is used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group, which are important in plant defense mechanisms and have potential applications in agriculture .
Precursor for Higher Order Indoles
It serves as a starting material for the synthesis of higher order indoles such as isoindolo[2,1-a]indoles , aplysinopsins , and 4-substituted-tetrahydrobenz[cd]indoles . These compounds have various applications, including medicinal chemistry and materials science.
Biologically Active Structures
1H-Indole-3-carbaldehyde: derivatives are essential precursors for generating biologically active structures, which are crucial in drug discovery and development .
Heterocyclic Derivatives Synthesis
The carbonyl groups of this compound facilely undergo C–C and C–N coupling reactions and reductions, making it an important precursor for the synthesis of diverse heterocyclic derivatives . These derivatives have broad applications in pharmaceuticals and organic chemistry.
Proteomics Research
It is also utilized as a biochemical for proteomics research, contributing to the understanding of protein functions and interactions .
Mechanism of Action
Target of Action
1H-Benzo[g]indole-3-carboxaldehyde, also known as 3-Formyl-1H-benzo[g]indole or 3-Formyl-6,7-benzindole , is a biochemical used in proteomics research . It has been identified as a reactant for the preparation of tryptophan dioxygenase inhibitors . Tryptophan dioxygenase is an enzyme that plays a crucial role in the metabolism of the amino acid tryptophan . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially modulate the tryptophan metabolic pathway, which has implications in various biological processes and diseases, including cancer .
Mode of Action
It is known that the compound can undergo various chemical reactions due to its carbonyl group, which can facilely undergo c–c and c–n coupling reactions and reductions . For instance, it can undergo a copper-catalyzed reaction with various dihalides . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets .
Biochemical Pathways
1H-Benzo[g]indole-3-carboxaldehyde is involved in the tryptophan metabolic pathway through its inhibition of tryptophan dioxygenase . This enzyme is responsible for the initial step in the kynurenine pathway of tryptophan degradation, converting tryptophan to N-formylkynurenine . By inhibiting this enzyme, 1H-Benzo[g]indole-3-carboxaldehyde can potentially affect the levels of tryptophan and its metabolites in the body, which can have various downstream effects, including the modulation of immune responses and the regulation of cell proliferation .
Result of Action
The molecular and cellular effects of 1H-Benzo[g]indole-3-carboxaldehyde’s action are largely dependent on its target and mode of action. As a tryptophan dioxygenase inhibitor, it can potentially modulate the tryptophan metabolic pathway, leading to changes in the levels of tryptophan and its metabolites . These changes can have various effects on cells, including the regulation of immune responses and cell proliferation .
Action Environment
The action, efficacy, and stability of 1H-Benzo[g]indole-3-carboxaldehyde can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action
properties
IUPAC Name |
1H-benzo[g]indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-10-7-14-13-11-4-2-1-3-9(11)5-6-12(10)13/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIGHGXJJVOYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403293 | |
Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzo[g]indole-3-carboxaldehyde | |
CAS RN |
51136-18-6 | |
Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzo[g]indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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